molecular formula C20H23N5 B6458007 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2549018-68-8

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline

Cat. No. B6458007
CAS RN: 2549018-68-8
M. Wt: 333.4 g/mol
InChI Key: RQSSDEWVBZJZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, piperazine, and pyrimidine are all important structures in medicinal chemistry . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Piperazine is a common structural unit in pharmaceuticals and materials science . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of compounds containing these rings often involves the formation of the ring system followed by functionalization . For example, quinoline derivatives can be synthesized through the Skraup reaction, Doebner reaction, or Friedlander synthesis . Piperazine can be synthesized from diethanolamine and ethylene chlorohydrin .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of nitrogen-containing rings . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their exact structure . For example, quinoline is a colorless hygroscopic liquid with a strong odor . It is less dense than water and insoluble in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely depending on their structure and the target they interact with . For example, some quinoline derivatives have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their structure and the specific substituents they contain .

Future Directions

The future directions of research into these compounds could involve the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs .

properties

IUPAC Name

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-14-15(2)22-16(3)23-20(14)25-12-10-24(11-13-25)19-8-9-21-18-7-5-4-6-17(18)19/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSDEWVBZJZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.